molecular formula C14H24O B15492181 Cyclododecanone, 2-ethylidene- CAS No. 1138-01-8

Cyclododecanone, 2-ethylidene-

Cat. No.: B15492181
CAS No.: 1138-01-8
M. Wt: 208.34 g/mol
InChI Key: OAOGIDTZODFWIX-UHFFFAOYSA-N
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Description

Cyclododecanone, 2-ethylidene- is a macrocyclic ketone derivative with a 12-membered carbon ring and an ethylidene substituent at the 2-position. Cyclododecanone itself serves as a precursor for musk fragrances (e.g., exaltolide) and anticancer agents (e.g., rosphellin) . The ethylidene group likely enhances reactivity by introducing steric and electronic effects, influencing conformational stability and interactions in catalytic or biological systems.

Properties

CAS No.

1138-01-8

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

2-ethylidenecyclododecan-1-one

InChI

InChI=1S/C14H24O/c1-2-13-11-9-7-5-3-4-6-8-10-12-14(13)15/h2H,3-12H2,1H3

InChI Key

OAOGIDTZODFWIX-UHFFFAOYSA-N

Canonical SMILES

CC=C1CCCCCCCCCCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Conformational Comparison of Cycloketones

Compound Ring Size Dominant Conformer Abundance Key Strain Factors
Cyclooctanone 8 44× higher than others High torsional strain, eclipsing
Cyclododecanone 12 19× higher than others Low angle strain, transannular
Cycloundecanone 11 Not reported Intermediate torsional strain

Biodegradation Pathways

Microbial degradation of cyclododecanone involves a specialized gene cluster in Rhodococcus ruber SC1, encoding a flavin monooxygenase, lactone hydrolase, and dehydrogenases. This pathway contrasts with cyclohexanone degradation, which employs smaller monooxygenases (~10% shorter) with narrower substrate ranges (C4–C8) . Cyclododecanone monooxygenase’s broad specificity for C11–C15 rings underscores evolutionary adaptations to larger environmental pollutants.

Physicochemical Properties

Cyclododecanone’s thermochemical properties, such as enthalpy of sublimation (ΔsubH° = 102.9 kJ/mol) and vapor pressure, differ markedly from smaller cycloalkanones due to increased van der Waals interactions in the 12-membered ring . Substituted derivatives like 2-oxocyclododecylsulfonamides exhibit fungicidal activity against Gibberella zeae, outperforming analogs with smaller rings in agrochemical applications .

Table 3: Thermal Data for Cycloalkanones

Compound Δcombustion (kJ/mol) Vapor Pressure (25°C, kPa)
Cyclohexanone -3520 0.47
Cyclododecanone -6820 0.003

Q & A

Q. What are the primary synthetic routes for 2-ethylidenecyclododecanone, and how are reaction conditions optimized?

2-Ethylidenecyclododecanone is commonly synthesized via oxidation of cyclododecatriene (CDT) using catalysts like hexadecyl trimethyl ammonium heteropolyphosphatotungstate. Key parameters include temperature (100–260°C gradients), solvent selection (e.g., ethanol), and catalyst loading (5–10 wt%) to achieve yields >80% . Gas chromatography (GC-FID) with OV-17 columns is critical for monitoring reaction progress and purity . Alternative routes involve Grignard reactions with sterically hindered ketones, though product distribution depends on alkylating agents (e.g., n-BuLi vs. n-BuMgBr) and steric effects .

Q. What analytical methods are essential for characterizing 2-ethylidenecyclododecanone?

  • Infrared Spectroscopy (IR): Identifies carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and ethylidene (C=C) groups (~1650 cm⁻¹) .
  • NMR Spectroscopy: ¹H NMR distinguishes equatorial vs. axial protons on the cyclododecanone ring (δ 1.2–2.5 ppm), while ¹³C NMR confirms ketone (δ ~210 ppm) and alkene (δ ~125 ppm) carbons .
  • Melting Point Analysis: Verifies purity; deviations >2°C from literature values (e.g., 140°F) indicate impurities .

Q. What safety protocols are critical for handling 2-ethylidenecyclododecanone in the lab?

  • Ventilation: Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .
  • PPE: Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Respiratory protection (e.g., N95 masks) is required in poorly ventilated areas .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent environmental contamination .

Advanced Research Questions

Q. How do steric and electronic factors influence nucleophilic additions to 2-ethylidenecyclododecanone?

The cyclododecanone ring’s steric bulk directs nucleophiles (e.g., Grignard reagents) to the less hindered face. For example, n-BuMgBr yields 1-butylcyclododecanol (axial attack), while n-BuLi favors tertiary alcohol formation due to stronger base-induced ring distortion . Computational studies (DFT) reveal transition-state energy differences (>5 kcal/mol) between axial and equatorial pathways, explaining product ratios .

Q. What strategies mitigate low yields in macrocyclic syntheses using 2-ethylidenecyclododecanone?

  • Conformational Preorganization: Cyclododecanone adopts a [3333] square conformation, minimizing transannular strain. Preorganizing reactants in this conformation improves macrocyclization efficiency .
  • Template Effects: Metal ions (e.g., Na⁺) coordinate carbonyl groups, aligning reactive sites for ring closure. This reduces side reactions (e.g., oligomerization) and boosts yields by ~30% .
  • High-Dilution Conditions: Slow addition of reactants (<0.1 M) minimizes intermolecular reactions, favoring intramolecular cyclization .

Q. How can computational modeling predict the environmental fate of 2-ethylidenecyclododecanone?

  • QSPR Models: Correlate logP (octanol-water partition coefficient) with bioaccumulation potential. Cyclododecanone derivatives typically have logP >4, indicating persistence in lipid-rich tissues .
  • Hydrolysis Pathways: Density functional theory (DFT) simulations predict slow hydrolysis (t₁/₂ >100 days at pH 7), necessitating biodegradation studies with Pseudomonas spp. for remediation strategies .

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